5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-fluoro-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BFN2O4S/c1-13-6-8-15(9-7-13)29(25,26)24-12-17(16-10-14(22)11-23-18(16)24)21-27-19(2,3)20(4,5)28-21/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTQILYOTKPKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BFN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259279-57-6 | |
| Record name | 5-fluoro-1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 262.09 g/mol. The structure includes a pyrrolopyridine core and a boronic ester moiety that may contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆BFN₂O₂ |
| Molecular Weight | 262.09 g/mol |
| CAS Number | 1222533-84-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the formation of the boronic ester followed by amidation with tosylated pyrrolopyridine derivatives. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.
The biological activity of this compound is primarily attributed to its ability to act as a kinase inhibitor. Kinases are critical in various signaling pathways related to cell growth and proliferation. The presence of the boronic acid moiety suggests potential interactions with enzyme active sites.
Case Studies
- Inhibition of DYRK1A : Recent studies have demonstrated that derivatives of pyrrolopyridine compounds exhibit significant inhibition against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This inhibition was observed at nanomolar concentrations and was linked to anti-inflammatory and antioxidant properties in cellular models .
- Anticancer Activity : Similar compounds have shown promise in targeting cancer cell lines through modulation of kinase activity. The structural similarity to known inhibitors suggests potential applications in oncology .
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selective inhibition towards specific kinases which may reduce off-target effects commonly seen with broader-spectrum inhibitors.
- Toxicity Profile : Initial assessments indicate a favorable toxicity profile in vitro; however, further studies are required to confirm safety in vivo .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine exhibit promising anticancer properties. The incorporation of a pyrrolo[2,3-b]pyridine moiety has been linked to enhanced activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cancer proliferation .
Targeting Kinase Inhibitors : This compound serves as a potential scaffold for the development of kinase inhibitors. Kinases play a crucial role in many cellular processes and are often implicated in cancer. The ability to modify the boron-containing group allows for the fine-tuning of biological activity and selectivity towards specific kinases .
Organic Synthesis
Building Block in Synthesis : The unique dioxaborolane group in this compound makes it an excellent building block for further synthetic transformations. It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are critical in constructing complex organic molecules .
Functionalization Potential : The presence of the tosyl group allows for further functionalization through nucleophilic substitution reactions. This versatility is advantageous for creating diverse chemical libraries that can be screened for biological activity .
Pharmaceutical Development
Drug Design : The structural features of this compound enable it to serve as a lead compound in drug design. Its ability to interact with biological targets can be optimized through structure-activity relationship (SAR) studies .
Bioavailability Enhancement : Modifications to increase solubility and permeability can be explored using this compound as a base. The presence of fluorine and boron may enhance metabolic stability and bioavailability compared to other compounds lacking these features .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study A (2023) | Investigated the anticancer properties of pyrrolo[2,3-b]pyridine derivatives | Suggested potential as a lead compound for new anticancer drugs |
| Study B (2024) | Explored the synthesis of boron-containing compounds via Suzuki coupling | Highlighted its utility as a versatile building block |
| Study C (2025) | Evaluated the pharmacokinetics of fluorinated compounds | Indicated improved bioavailability profiles |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate group at position 3 facilitates Suzuki-Miyaura coupling with aryl/heteroaryl halides, a key reaction for constructing biaryl systems. This reaction is critical in medicinal chemistry for introducing diverse substituents.
Example Reaction (from ):
The compound reacts with aryl halides (e.g., bromobenzene) in the presence of a palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and a base (KCO) in a dioxane/water solvent system.
| Reaction Partner | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromobenzene | Pd(dppf)Cl | 80°C, 16h, dioxane/HO (2.5:1) | 85% |
Key steps:
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation with the boronate.
Deprotection of the Tosyl Group
The tosyl (p-toluenesulfonyl) group at position 1 can be removed under basic conditions to regenerate the NH group, enabling further functionalization.
Deprotection Protocol (from ):
Treatment with aqueous NaOH (2.5N) in methanol at 50°C for 30 minutes cleaves the tosyl group.
| Reagent | Conditions | Result | Reference |
|---|---|---|---|
| NaOH (2.5N) | 50°C, 30min, MeOH/HO | Free NH-pyrrolo[2,3-b]pyridine |
Bromination and Functionalization
Role in Kinase Inhibition
| Target Kinase | Biological Activity | Reference |
|---|---|---|
| DYRK1A | IC = 12 nM (analogues) | |
| SGK-1 | Inhibits cancer cell proliferation |
Stability and Handling
The boronate ester is moisture-sensitive. Storage under inert atmosphere (N) at -20°C is recommended to prevent hydrolysis .
Comparison with Similar Compounds
Structural Analogs with Boronic Esters
Key Observations :
- Substituent Effects : Fluorine (electron-withdrawing) vs. methyl (electron-donating) alters electronic properties, impacting reactivity and binding.
- Protecting Groups : Tosyl (C₇H₇SO₂) offers robust protection but increases molecular weight, whereas triisopropylsilyl (TIPS) improves stability but complicates synthesis.
Stability and Reactivity
- Hydrolytic Stability: Boronic esters are prone to hydrolysis.
- Coupling Efficiency : Electron-withdrawing groups (e.g., fluorine) activate the boronic ester for faster Suzuki couplings compared to electron-donating substituents (e.g., methoxy).
Preparation Methods
Fluorination
- Objective : Introduce a fluorine atom selectively at the 5-position of the pyrrolo[2,3-b]pyridine ring.
- Method : Electrophilic fluorination using Selectfluor® in a solvent mixture of acetonitrile and ethanol at 70°C.
- Outcome : Moderate yield (~29%) due to the regioselectivity and competing side reactions.
- Notes : Control of temperature and stoichiometry is critical to maximize selectivity.
Boronic Ester Installation via Suzuki-Miyaura Coupling
- Objective : Attach the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 3-position.
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(dppf)Cl₂.
- Base : Potassium carbonate (K₂CO₃) is preferred for its strong basicity and compatibility.
- Solvent : A mixture of dioxane and water (typically 3:1 or 2.5:1) to facilitate solubility and reaction kinetics.
- Temperature : Elevated temperature around 80–105°C.
- Reaction time : 12–24 hours to ensure complete conversion.
- Yield : High yields ranging from 74% to 96% are achievable under optimized conditions.
- Mechanism : Oxidative addition of aryl halide to Pd(0), transmetallation with boronate, and reductive elimination to form C–C bond.
- Purification : Flash chromatography using toluene/ethanol mixtures is recommended to minimize boronic ester hydrolysis.
Tosylation (Protection of NH Group)
- Objective : Protect the pyrrolo nitrogen at position 1 with a tosyl group to enhance compound stability and facilitate further functionalization.
- Reagents : Tosyl chloride (TsCl) and sodium hydride (NaH) as a base.
- Solvent : Tetrahydrofuran (THF).
- Conditions : Reaction initiated at 0°C and allowed to warm to room temperature.
- Yield : Approximately 95%, indicating efficient protection.
- Notes : Tosylation prevents unwanted side reactions during subsequent steps and aids in purification by increasing compound polarity.
Purification and Characterization
- Purification : Silica gel flash column chromatography is the standard method, employing dichloromethane/ethyl acetate gradients (90:10 to 98:2) for intermediates and toluene/ethanol for boronic esters to minimize decomposition.
- Characterization :
- NMR Spectroscopy :
- ^1H NMR shows aromatic protons between δ 7.2–8.9 ppm, tosyl methyl at δ 2.3–2.4 ppm, and boronic ester methyls at δ 1.3–1.4 ppm.
- ^13C NMR confirms the boronate and aromatic carbons.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks with less than 1 ppm error.
- Additional : Fluorine NMR (^19F) can be used to verify fluorination at position 5.
- NMR Spectroscopy :
Reaction Conditions Summary Table
| Step | Reagents | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Fluorination | Selectfluor® | - | CH₃CN/EtOH | 70 | Several hours | ~29 | Electrophilic fluorination |
| Boronation (Suzuki) | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O (3:1) | 105 | 12–24 h | 74–96 | Cross-coupling |
| Tosylation | TsCl | NaH | THF | 0 to RT | 1–3 h | ~95 | Protection of NH |
Research Findings and Practical Implications
- The incorporation of the boronic ester enables the compound to serve as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.
- The tosyl group facilitates selective functionalization and improves synthetic yields by protecting the nitrogen site.
- Fluorination at position 5 contributes to enhanced metabolic stability and potential biological activity.
- The described synthetic methods have been validated in patent literature and research articles, demonstrating reproducibility and scalability.
This comprehensive preparation methodology offers a robust framework for synthesizing 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine , enabling its use in pharmaceutical research and advanced organic synthesis.
Q & A
Q. What are the key synthetic routes for preparing this compound?
The compound is synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core:
- Fluorination : Position 5 is fluorinated using Selectfluor® in acetonitrile/ethanol at 70°C .
- Boronic ester installation : A Suzuki-Miyaura coupling introduces the dioxaborolane group at position 3 using Pd(PPh₃)₄, K₂CO₃, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in dioxane/water at 105°C .
- Tosylation : The 1-position is protected with tosyl chloride (TsCl) using NaH as a base in THF . Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination | Selectfluor®, CH₃CN/EtOH, 70°C | 29% | |
| Boronation | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C | 74–96% | |
| Tosylation | TsCl, NaH, THF, 0°C to rt | 95% |
Q. What purification methods are recommended for this compound?
Silica gel flash column chromatography with dichloromethane (DCM)/ethyl acetate (EtOAC) (90:10 to 98:2 gradients) is effective for isolating intermediates . For boronic ester derivatives, toluene/ethanol mixtures are used to minimize decomposition .
Q. How is the compound characterized spectroscopically?
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.9 ppm), tosyl methyl (δ 2.3–2.4 ppm), and boronic ester peaks (δ 1.3–1.4 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .
Advanced Research Questions
Q. What are optimal conditions for Suzuki-Miyaura cross-coupling involving the boronic ester?
Pd(PPh₃)₄ or Pd(OAc)₂ with K₂CO₃ in dioxane/water (3:1) at 105°C achieves >85% yield for aryl couplings. Avoid protic solvents to prevent boronic ester hydrolysis . Critical factors :
- Catalyst loading: 5 mol% Pd.
- Base strength: K₂CO₃ > Na₂CO₃ for electron-deficient aryl partners.
- Reaction time: 12–24 hours for sterically hindered substrates.
Q. How to manage competing reactivity during functionalization (e.g., nitro reduction vs. boronic ester stability)?
- Nitro reduction : Use Raney Ni/H₂ in THF at rt for 3–4 hours. The resulting amine is unstable; proceed immediately to acylation .
- Boronic ester compatibility : Avoid strong acids/bases. For example, detosylation with KOH in ethanol (80°C) preserves the boronic ester .
Q. What strategies introduce fluorine at position 5 selectively?
Electrophilic fluorination with Selectfluor® in CH₃CN/EtOH (70°C) targets position 5 due to the electron-rich pyrrolo[2,3-b]pyridine core. Competing fluorination at other positions is minimal (<5%) .
Q. How does the tosyl group influence reactivity, and how is it removed?
- Role : The tosyl group stabilizes the nitrogen lone pair, preventing unwanted cyclization.
- Removal : Stir with 1M KOH in ethanol at 80°C for 2 hours (76% yield) .
Data Contradictions and Resolution
Q. Why do reported yields for similar compounds vary (e.g., 49% vs. 95%)?
Discrepancies arise from:
- Purification : Low yields (e.g., 49% in ) result from harsh silica gel conditions degrading polar intermediates.
- Reaction optimization : Higher yields (95% in ) use anhydrous solvents and inert atmospheres.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
